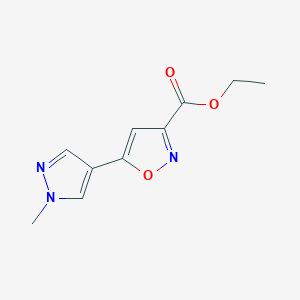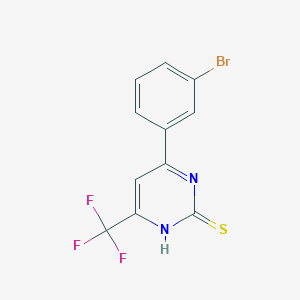
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Ethynyl Group:
Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with the aromatic ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: Depending on the specific application, it may modulate signaling pathways, enzyme activity, or receptor binding, leading to desired biological effects.
Comparison with Similar Compounds
Benzyl Benzoate: Known for its use in treating scabies and lice, it shares the benzoate ester structure but lacks the ethynyl and trifluoromethoxy groups.
Ethynyl Benzoates: Compounds with similar ethynyl groups but different substituents on the aromatic ring.
Trifluoromethoxy Benzoates: Compounds with the trifluoromethoxy group but different ester or other functional groups.
Properties
Molecular Formula |
C17H11F3O3 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C17H11F3O3/c1-2-12-8-14(10-15(9-12)23-17(18,19)20)16(21)22-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI Key |
ASLMCJSMKFLTON-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


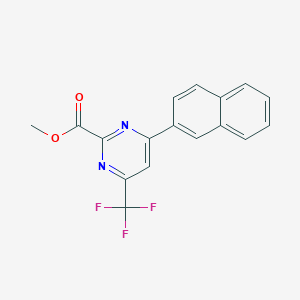
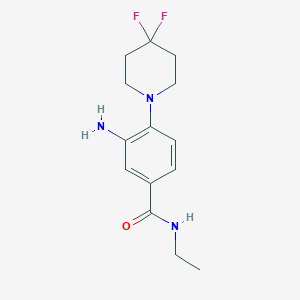
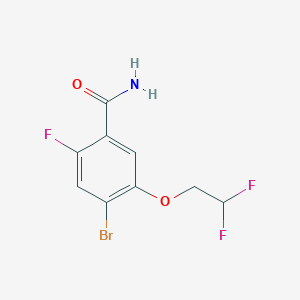
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
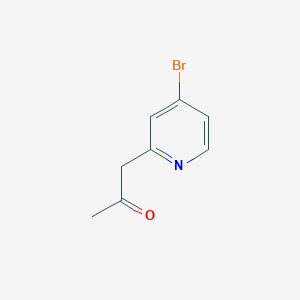
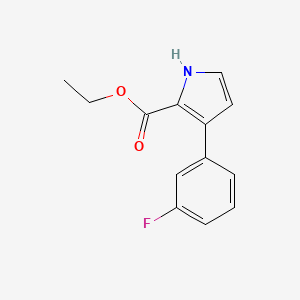
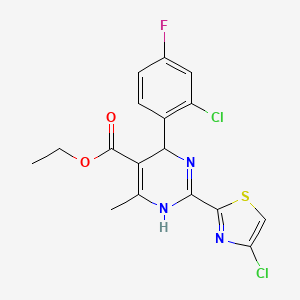

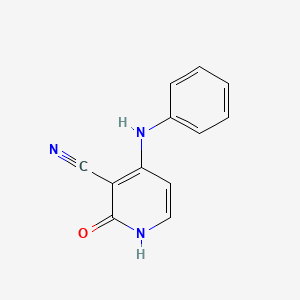
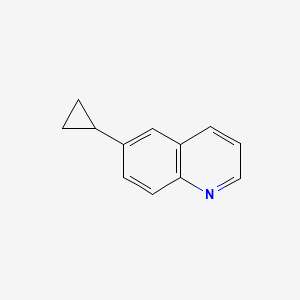
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
